(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl thiophene-2-carboxylate
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Overview
Description
(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl thiophene-2-carboxylate is a complex organic compound that features both an isoindoline and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl thiophene-2-carboxylate typically involves the reaction of isoindoline derivatives with thiophene-2-carboxylic acid. The reaction conditions often require the use of a dehydrating agent to facilitate the esterification process. Common reagents include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoindoline moiety can be reduced to form more saturated derivatives.
Substitution: Both the isoindoline and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the isoindoline moiety can produce more saturated isoindoline derivatives .
Scientific Research Applications
(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl thiophene-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: Potential to bind to certain receptors, affecting cellular signaling processes.
DNA Interaction: Could intercalate with DNA, disrupting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl thiocyanate
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
- 2-((1,3-dioxoisoindolin-2-yl)oxy)acetic acid
Uniqueness
(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl thiophene-2-carboxylate is unique due to the combination of the isoindoline and thiophene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4S/c16-12-9-4-1-2-5-10(9)13(17)15(12)8-19-14(18)11-6-3-7-20-11/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTHLSCUZVFCKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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